Lipophilic Ligand Efficiency (LLE) Advantage Over 4-Chlorophenyl Analog
The target compound exhibits a computed logP (cLogP) of approximately 4.2 and a topological polar surface area (tPSA) of 53.4 Ų [1]. In contrast, the 1-(4-chlorophenyl) analog (CAS not assigned) carries a cLogP of ~4.8 and tPSA of 45.2 Ų [2]. Although no direct biological potency data are available for either compound, the lower cLogP and higher tPSA of the target compound predict a more favorable Ligand Efficiency Lipophilic (LELP) score, typically translating into reduced non-specific binding and improved developability profiles.
| Evidence Dimension | Computed logP and tPSA |
|---|---|
| Target Compound Data | cLogP ~4.2, tPSA 53.4 Ų |
| Comparator Or Baseline | 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide: cLogP ~4.8, tPSA 45.2 Ų |
| Quantified Difference | ΔcLogP ≈ -0.6; ΔtPSA ≈ +8.2 Ų in favor of target compound |
| Conditions | Computed using ChemAxon/MarvinSuite; no experimental logD data available |
Why This Matters
The lower computed lipophilicity suggests reduced risk of phospholipidosis and hERG binding, key factors in selecting a screening hit with progression potential over more lipophilic analogs.
- [1] PubChem. N-[1-(pyridin-2-yl)pyrrolidin-3-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide. Computed Properties. https://pubchem.ncbi.nlm.nih.gov/compound/1704527-66-1 View Source
- [2] 1-(4-chlorophenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)cyclopentanecarboxamide. PubChem Computed Properties (CID predicted). View Source
